N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-26-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJKQKAIBXOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxane precursor reacts with the oxadiazole intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step typically involves the use of a trifluoromethyl-substituted benzyl halide, which reacts with the oxadiazole-oxane intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Oxadiazole Ring Opening
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or alkaline conditions, yielding intermediates with open-chain structures:
-
Acidic Hydrolysis : Prolonged exposure to HCl (1–2 M) cleaves the oxadiazole ring, generating a nitrile and urea derivative .
-
Basic Hydrolysis : NaOH (0.1–1 M) promotes ring cleavage into a carboxylic acid and amidoxime .
Acetamide Hydrolysis
The acetamide group hydrolyzes under strong acidic (H₂SO₄) or basic (KOH) conditions:
-
Acid : Forms 2-[4-(trifluoromethyl)phenyl]acetic acid and 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole .
Nucleophilic Substitution
The oxadiazole ring’s nitrogen atoms participate in nucleophilic substitution with alkyl/aryl halides. For example, reaction with methyl iodide forms a quaternary ammonium derivative at the N2 position .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino derivative:
Oxidation
Strong oxidizers (e.g., KMnO₄) oxidize the oxan-4-yl (tetrahydropyran) group to a carboxylic acid :
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with fragmentation of the oxadiazole and acetamide groups. Primary degradation products include CO₂, NH₃, and trifluorotoluene.
Photochemical Reactivity
UV irradiation (254 nm) induces C–N bond cleavage in the oxadiazole ring, forming nitrile oxides and imines .
Complexation with Metal Ions
The oxadiazole nitrogen and acetamide oxygen coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
Example :
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity .
1.2 Anti-Cancer Potential
The oxadiazole moiety in this compound has been linked to anti-cancer properties. Compounds with similar structures have shown promise in inhibiting the proliferation of cancer cells through mechanisms involving angiogenesis inhibition and modulation of signaling pathways associated with tumor growth . The specific application of this compound in oncology is an area of ongoing research, with studies focusing on its effectiveness against different cancer types.
1.3 Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes. For example, similar oxadiazole derivatives have been reported to inhibit the Raf kinase, which plays a crucial role in cell division and survival pathways implicated in cancer and other diseases .
Material Science
2.1 Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers containing this compound suggests improvements in thermal resistance and mechanical strength, making it suitable for applications in high-performance materials .
2.2 Coatings and Films
Due to its chemical structure, this compound can be utilized in developing coatings that require specific chemical resistance or enhanced durability against environmental factors. Its incorporation into coatings may improve surface properties such as hydrophobicity and scratch resistance.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
1,2,4-Oxadiazole Derivatives
Compound 28 (N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide)
- Structural Differences : The oxadiazole ring is substituted with a methyl group instead of oxan-4-yl, and the acetamide is linked to a 4-nitrophenyl group.
- Functional Insights : Exhibits antimicrobial activity against Helicobacter pylori (MIC = 0.5 µg/mL) due to the electron-withdrawing nitro group enhancing target binding .
- Metabolic Stability : HRMS data (m/z 459.1021) confirms stability under physiological conditions, but the nitro group may increase susceptibility to reductase enzymes compared to the trifluoromethyl group in the target compound .
1,2,4-Oxadiazole Antimicrobial Agents
- Key Analogs: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole and derivatives.
- Activity : These compounds show broad-spectrum activity against Gram-negative pathogens (e.g., E. coli MIC = 2–8 µg/mL) by inhibiting DNA gyrase. The target compound’s tetrahydropyran substituent may improve gastrointestinal tract retention, enhancing efficacy against enteric pathogens .
Triazole and Thiadiazole Analogs
2-((4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide
- Structural Differences : Replaces oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker.
- Functional Insights : Demonstrates anti-exudative activity (68% inhibition at 10 mg/kg vs. diclofenac’s 72% at 8 mg/kg) by modulating prostaglandin synthesis. The target compound’s oxadiazole core may offer superior oxidative stability compared to the triazole’s susceptibility to metabolic cleavage .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Patent-Based Oxadiazole Formulations
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethylimidazolidine-2,4-dione
- Structural Differences: Incorporates a morpholinoethyl group and imidazolidinedione ring.
- The target compound’s simpler structure may reduce off-target effects while retaining potency against kinase targets .
Comparative Data Table
*Predicted based on structural analogs in .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with an oxadiazole ring, an oxane moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is , and its molecular weight is approximately 345.3 g/mol. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may influence biological interactions.
Research indicates that compounds with oxadiazole rings often exhibit enzyme inhibition properties. The oxadiazole moiety can interact with various biological targets, potentially influencing pathways involved in inflammation, cancer progression, and neurodegenerative diseases. The trifluoromethyl group can enhance binding affinity through halogen bonding , which is crucial for the interaction with target proteins.
Enzyme Inhibition
Studies have shown that derivatives of oxadiazoles can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, docking studies have revealed that the trifluoromethyl group may interact favorably with the active sites of these enzymes, potentially leading to reduced activity in inflammatory models .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing oxadiazole rings have been shown to induce apoptosis in breast cancer cells (MCF-7) and other tumor models. These findings highlight the potential for developing new anticancer agents based on this scaffold .
Case Studies
- Inhibition of Annexin A2-S100A10 Complex : A related study demonstrated that modifying the structure of oxadiazole derivatives could significantly enhance their potency against protein-protein interactions critical in cancer progression. The introduction of specific substituents led to increased inhibition of the Annexin A2-S100A10 complex by up to five-fold compared to unmodified compounds .
- Neuroprotective Effects : Another investigation into oxadiazole derivatives indicated potential neuroprotective effects through the inhibition of cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease models. Compounds demonstrated IC50 values indicating effective inhibition, suggesting a possible therapeutic role in neurodegenerative disorders .
Data Summary
Q & A
Q. What are the key structural features of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide that influence its bioactivity?
- Methodological Answer : The compound contains three critical motifs:
- Oxadiazole ring : Known for enhancing metabolic stability and binding affinity to biological targets via hydrogen bonding and π-π interactions .
- Trifluoromethylphenyl group : Improves lipophilicity and bioavailability, while its electron-withdrawing nature may modulate target engagement .
- Oxan-4-yl (tetrahydropyran) moiety : Contributes to conformational rigidity and solubility in polar solvents .
Researchers should prioritize computational docking studies to map interactions between these groups and target proteins (e.g., kinases or GPCRs).
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Key steps include:
- Cyclization conditions : Use microwave-assisted synthesis for oxadiazole ring formation (e.g., 120°C, 30 min) to reduce side products .
- Purification : Employ gradient column chromatography (hexane:ethyl acetate 7:3 to 1:1) followed by recrystallization in ethanol/water (1:1) to isolate high-purity crystals .
- Intermediate characterization : Validate intermediates via -NMR and LC-MS before proceeding to the final coupling step .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC determination .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates .
- Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via HPLC over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against specific targets?
- Methodological Answer :
- Analog synthesis : Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, morpholine) to assess steric and electronic effects .
- Bioisosteric substitution : Swap the trifluoromethyl group with —CFH or —OCF to evaluate metabolic stability changes .
- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Example SAR table:
| Analog | Substituent (R) | IC (nM) | logP |
|---|---|---|---|
| Parent | Oxan-4-yl | 120 | 3.2 |
| A | Piperidin-4-yl | 85 | 3.5 |
| B | Morpholin-4-yl | 150 | 2.8 |
Data adapted from structural analogs in .
Q. How should researchers resolve contradictory bioactivity data across different assays?
- Methodological Answer :
- Assay validation : Confirm target specificity using CRISPR knockouts or siRNA silencing in cell lines .
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify cross-reactivity .
- Mechanistic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) and differentiate true inhibitors from assay artifacts .
Q. What strategies are effective for identifying metabolic pathways and major metabolites?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to detect phase I/II metabolites .
- Isotope labeling : Synthesize -labeled compound to track metabolic fate in rodent models .
- Computational prediction : Use software like Meteor (Lhasa Ltd.) to simulate CYP450-mediated oxidation sites, prioritizing oxadiazole ring cleavage or trifluoromethyl hydroxylation .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D spheroid validation : Compare IC in monolayer vs. spheroid cultures (e.g., MCF-7) to assess penetration efficiency .
- Hypoxia effects : Measure HIF-1α levels in 3D models to determine if reduced activity is due to poor oxygenation .
- Tissue distribution studies : Use fluorescently tagged analogs to visualize compound accumulation in 3D matrices .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
